Cas no 22996-23-2 ((4-methoxy-2-nitrophenyl)methanol)

(4-Methoxy-2-nitrophenyl)methanol is a nitroaromatic compound featuring both a methoxy and a hydroxymethyl functional group on the benzene ring. This structure makes it a versatile intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of the electron-donating methoxy group and the electron-withdrawing nitro group offers unique reactivity in electrophilic and nucleophilic substitution reactions. The hydroxymethyl group further enhances its utility as a precursor for derivatization, enabling the formation of esters, ethers, or other functionalized products. Its well-defined chemical properties and stability under controlled conditions make it a reliable building block for research and industrial applications.
(4-methoxy-2-nitrophenyl)methanol structure
22996-23-2 structure
Product Name:(4-methoxy-2-nitrophenyl)methanol
CAS No:22996-23-2
MF:C8H9NO4
MW:183.161362409592
MDL:MFCD05148477
CID:251588
PubChem ID:4587103
Update Time:2025-06-13

(4-methoxy-2-nitrophenyl)methanol Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanol,4-methoxy-2-nitro-
    • (4-methoxy-2-nitrophenyl)methanol
    • 4-methoxy-2-nitrobenzyl alcohol
    • 2-Nitro-4-methoxy-benzylalkohol
    • Benzenemethanol,4-methoxy-2-nitro
    • DDVFIARESYCFKS-UHFFFAOYSA-N
    • MFCD05148477
    • 22996-23-2
    • DTXSID60404580
    • AS-47727
    • A816472
    • (4-Methoxy-2-nitro-phenyl)-methanol
    • XAA99623
    • AKOS006293452
    • CS-0133798
    • F15886
    • EN300-1856047
    • Benzenemethanol, 4-methoxy-2-nitro-
    • (4-methoxy-2-nitro-phenyl)methanol
    • FT-0638280
    • SCHEMBL5219494
    • DB-046045
    • MDL: MFCD05148477
    • Inchi: 1S/C8H9NO4/c1-13-7-3-2-6(5-10)8(4-7)9(11)12/h2-4,10H,5H2,1H3
    • InChI Key: DDVFIARESYCFKS-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(CO)=C(C=1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 183.05300
  • Monoisotopic Mass: 183.053
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 180
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 75.3A^2
  • XLogP3: 0.8

Experimental Properties

  • Density: 1.316
  • Boiling Point: 343°C at 760 mmHg
  • Flash Point: 161.2°C
  • Refractive Index: 1.574
  • PSA: 75.28000
  • LogP: 1.61890

(4-methoxy-2-nitrophenyl)methanol Customs Data

  • HS CODE:2909499000
  • Customs Data:

    China Customs Code:

    2909499000

    Overview:

    2909499000 Other ether alcohols and their halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909499000. ether-alcohols and their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%

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(4-methoxy-2-nitrophenyl)methanol Suppliers

Amadis Chemical Company Limited
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(CAS:22996-23-2)(4-methoxy-2-nitrophenyl)methanol
Order Number:A816472
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:08
Price ($):436.0
Email:sales@amadischem.com

Additional information on (4-methoxy-2-nitrophenyl)methanol

Chemical Profile of (4-methoxy-2-nitrophenyl)methanol (CAS No. 22996-23-2)

(4-methoxy-2-nitrophenyl)methanol, identified by the Chemical Abstracts Service Number (CAS No.) 22996-23-2, is a significant organic compound with a unique structural framework that has garnered attention in the field of pharmaceutical and chemical research. This compound belongs to the class of nitroaromatic derivatives, characterized by the presence of both methoxy and nitro functional groups on a phenyl ring, which endows it with distinct chemical properties and reactivity patterns.

The molecular structure of (4-methoxy-2-nitrophenyl)methanol consists of a benzene ring substituted at the 4-position with a methoxy group (-OCH₃) and at the 2-position with a nitro group (-NO₂). This arrangement creates a molecule with both electron-donating and electron-withdrawing effects, making it a versatile intermediate in synthetic chemistry. The methoxy group enhances the solubility of the compound in polar solvents, while the nitro group contributes to its reactivity in various chemical transformations.

In recent years, (4-methoxy-2-nitrophenyl)methanol has been explored as a key intermediate in the synthesis of biologically active molecules. Its structural features make it a valuable precursor for developing novel pharmaceutical agents, particularly those targeting neurological and inflammatory disorders. The nitro group can be readily reduced to an amine, providing access to aromatic amines that are prevalent in many drug molecules.

One of the most compelling aspects of (4-methoxy-2-nitrophenyl)methanol is its utility in constructing complex heterocyclic scaffolds. Researchers have leveraged its reactivity to develop derivatives with enhanced pharmacological properties. For instance, the introduction of additional functional groups or heterocyclic rings can lead to compounds with improved binding affinity to biological targets. This has opened up new avenues for drug discovery, particularly in the quest for more effective treatments for chronic diseases.

The synthesis of (4-methoxy-2-nitrophenyl)methanol typically involves nitration and methylation reactions starting from an appropriately substituted benzene derivative. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for industrial applications. Modern techniques such as catalytic hydrogenation and green chemistry approaches have further refined its synthesis, reducing waste and improving yields.

Recent studies have highlighted the potential of (4-methoxy-2-nitrophenyl)methanol in medicinal chemistry. Its derivatives have been investigated for their anti-inflammatory, analgesic, and neuroprotective effects. The combination of the methoxy and nitro groups allows for fine-tuning of physicochemical properties, such as lipophilicity and metabolic stability, which are critical factors in drug design. Computational modeling and high-throughput screening have accelerated the discovery process, identifying promising candidates for further development.

The role of (4-methoxy-2-nitrophenyl)methanol as a building block extends beyond pharmaceuticals. It has found applications in materials science, particularly in the development of organic electronic materials like conductive polymers and liquid crystals. The electron-deficient nature of the nitro group enhances charge transport properties, making these materials suitable for use in optoelectronic devices.

In conclusion, (4-methoxy-2-nitrophenyl)methanol (CAS No. 22996-23-2) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural features and reactivity make it an invaluable intermediate in pharmaceutical synthesis, while its applications in materials science continue to expand. As research progresses, new uses for this compound are likely to emerge, further solidifying its importance in modern chemistry.

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Amadis Chemical Company Limited
(CAS:22996-23-2)(4-methoxy-2-nitrophenyl)methanol
A816472
Purity:99%
Quantity:1g
Price ($):436.0
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